molecular formula C5H3BrClN B1266251 2-Bromo-6-chloropyridine CAS No. 5140-72-7

2-Bromo-6-chloropyridine

Cat. No.: B1266251
CAS No.: 5140-72-7
M. Wt: 192.44 g/mol
InChI Key: JWTZSVLLPKTZJP-UHFFFAOYSA-N
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Description

2-Bromo-6-chloropyridine: is an organic compound with the molecular formula C5H3BrClN and a molecular weight of 192.44 g/mol . It is a halogenated derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions, respectively. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

2-Bromo-6-chloropyridine can be synthesized through several methods. One common method involves the halogenation of pyridine derivatives. For instance, 2,6-dichloropyridine can be brominated using bromine in the presence of a catalyst such as iron or aluminum chloride to yield this compound .

Industrial Production Methods:

In industrial settings, the production of this compound typically involves large-scale halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

2-Bromo-6-chloropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura, Heck, and Stille coupling reactions to form carbon-carbon bonds.

    Reduction: The compound can be reduced to form 2-chloropyridine or 6-bromopyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

    Cross-Coupling Reactions: Palladium or nickel catalysts, along with bases like potassium carbonate or cesium carbonate, in solvents such as toluene or dimethylformamide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.

    Reduction: 2-Chloropyridine or 6-bromopyridine.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis:
2-Bromo-6-chloropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing anti-inflammatory and anti-cancer drugs. For instance, it has been utilized in synthesizing compounds that exhibit antagonistic activity against dopamine D2 and D3 receptors, which are relevant targets in treating conditions like nausea and vomiting associated with chemotherapy .

Case Study: Synthesis of Antiemetic Agents

A significant study highlighted the synthesis of a compound derived from this compound that demonstrated potent antagonistic activity against serotonin receptors. This compound was evaluated for its efficacy as a broad antiemetic agent and showcased promising results in preclinical models .

Agricultural Chemicals

Formulation of Agrochemicals:
In agriculture, this compound is employed in the formulation of various agrochemicals, including herbicides and fungicides. Its incorporation into these products enhances crop protection and yield by targeting specific biological pathways in pests and diseases .

Data Table: Agrochemical Formulations

Agrochemical Type Active Ingredient Application
HerbicidesThis compoundWeed control
FungicidesThis compoundFungal disease prevention

Material Science

Specialty Polymers and Materials:
The compound is also utilized in material science for producing specialty polymers and advanced materials. Its unique chemical properties allow it to be integrated into coatings and adhesives, contributing to innovations in material durability and performance .

Case Study: Development of Coatings

Research demonstrated that incorporating this compound into polymer matrices improved the thermal stability and mechanical properties of coatings used in industrial applications. This advancement has implications for enhancing the lifespan and effectiveness of protective coatings .

Research Reagents

Versatile Reagent in Organic Synthesis:
As a research reagent, this compound is frequently used in organic synthesis to develop new compounds. Its reactivity enables chemists to explore diverse synthetic pathways, facilitating the discovery of novel materials with potential applications across various sectors .

Biological Studies

Role in Enzyme Inhibition Studies:
In biological research, this compound has been instrumental in studies related to enzyme inhibition and receptor binding. These studies are essential for understanding complex biological processes and developing therapeutic strategies for diseases .

Data Table: Biological Studies Involving this compound

Study Focus Findings Implications
Enzyme InhibitionIdentified as an inhibitor of specific enzymesPotential therapeutic target identification
Receptor BindingInteractions with dopamine receptorsInsights into drug design for neurological conditions

Mechanism of Action

The mechanism of action of 2-bromo-6-chloropyridine depends on its specific application. In general, the compound acts as a reactive intermediate, facilitating the formation of various chemical bonds. Its halogen atoms can participate in nucleophilic substitution or cross-coupling reactions, enabling the synthesis of diverse organic compounds. The molecular targets and pathways involved vary based on the final product synthesized from this intermediate .

Comparison with Similar Compounds

  • 2-Bromo-4-chloropyridine
  • 2-Bromo-5-chloropyridine
  • 2-Bromo-6-fluoropyridine
  • 2-Bromo-6-(difluoromethyl)pyridine

Comparison:

2-Bromo-6-chloropyridine is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other halogenated pyridines, it offers distinct advantages in certain synthetic applications, particularly in the formation of complex organic molecules through cross-coupling reactions .

Biological Activity

2-Bromo-6-chloropyridine is a halogenated derivative of pyridine, characterized by the presence of both bromine and chlorine substituents at the 2 and 6 positions, respectively. This compound has garnered attention in medicinal chemistry and materials science due to its unique reactivity patterns and potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, applications, and relevant case studies.

  • Molecular Formula : C5_5H3_3BrClN
  • Molecular Weight : 192.44 g/mol
  • Structure : The compound features a six-membered aromatic ring with nitrogen as part of the ring structure, which influences its reactivity and biological interactions.

Synthesis

This compound can be synthesized through various methods, including:

  • Bromination and Chlorination : This involves the sequential introduction of bromine and chlorine into pyridine derivatives under controlled conditions to maximize yield while minimizing side reactions.
  • Cross-Coupling Reactions : The compound can be used as a building block in palladium-catalyzed cross-coupling reactions, allowing for the formation of more complex structures .

Antioxidant Properties

Recent studies have evaluated the antioxidant capabilities of this compound. In vitro assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) have demonstrated its potential to scavenge free radicals, indicating a promising role in preventing oxidative stress-related diseases .

Antiproliferative Effects

Research has shown that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, compounds derived from this pyridine derivative have been tested for their ability to inhibit cancer cell growth, showing significant results in reducing cell viability in vitro .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the activity of pro-inflammatory enzymes such as lipoxygenase (LO) with IC50 values in the sub-micromolar range. This suggests that it could be beneficial in treating inflammatory conditions .

Case Studies

  • Neuroprotection in Animal Models : A study conducted on mice demonstrated that administration of this compound resulted in improved cognitive function and neuroprotection against induced oxidative stress.
  • Photoprotective Applications : The compound has been incorporated into sunscreen formulations due to its UV-filtering properties, enhancing broad-spectrum photoprotection against UV radiation while also providing antioxidant benefits .

Data Table: Summary of Biological Activities

Biological Activity Method of Assessment Key Findings
AntioxidantDPPH, FRAP, ORACEffective scavenging of free radicals
AntiproliferativeCell Viability AssaysSignificant reduction in cancer cell growth
Anti-inflammatoryEnzyme Inhibition AssaysInhibitory action on lipoxygenase
NeuroprotectiveAnimal Model StudiesImproved cognitive function

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for 2-bromo-6-chloropyridine to maintain stability during long-term experiments?

  • Methodological Answer : Store this compound at 0–6°C in airtight, light-resistant containers to minimize degradation. Purity (>97.0% HPLC) should be verified via chromatography before use, as impurities can accelerate decomposition. Stability tests under varying temperatures (e.g., 25°C vs. 4°C) can quantify shelf-life differences .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns on the pyridine ring, particularly distinguishing between bromine and chlorine positions. Mass spectrometry (HRMS) validates molecular weight (192.43 g/mol). IR spectroscopy detects functional groups introduced during derivatization (e.g., amines or esters). Cross-reference melting points (if crystalline) with literature to confirm purity .

Q. How can researchers mitigate hazards when handling this compound?

  • Methodological Answer : Use fume hoods and nitrile gloves to avoid inhalation or dermal contact. Mutagenicity data (from structural analogs like 3-bromo-2-chloropyridine) suggest strict adherence to waste disposal protocols. Emergency procedures should include neutralization with activated carbon for spills .

Advanced Research Questions

Q. How do catalytic systems influence cross-coupling reactions involving this compound?

  • Methodological Answer : Compare nickel-catalyzed vs. palladium-catalyzed systems. For example, Ni(dppe)Cl₂ enables coupling with Grignard reagents at lower temperatures (40–60°C), but Pd(PPh₃)₄ may improve selectivity for Suzuki-Miyaura reactions. Track yields via GC-MS and optimize ligand-to-metal ratios to suppress homo-coupling byproducts .

Q. What strategies resolve contradictions in reported reaction yields for Ullmann-type couplings with this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity or base selection . Systematically test solvents (DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) under controlled conditions. For example, DMF increases polarity, enhancing copper catalyst activity, while Cs₂CO₃ improves deprotonation efficiency. Use DOE (Design of Experiments) to identify critical factors .

Q. How can regioselective functionalization of this compound be achieved for pharmaceutical intermediates?

  • Methodological Answer : Exploit directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to selectively substitute the 6-chloro position. Alternatively, Pd-catalyzed C–H activation at the 3-position can introduce aryl/alkyl groups. Monitor regioselectivity via LC-MS and compare with computational models (DFT) .

Q. What chromatographic methods optimize purification of this compound derivatives with high halogen content?

  • Methodological Answer : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for polar derivatives. For non-polar analogs, flash chromatography with silica gel and hexane/ethyl acetate (4:1) eluent resolves halogenated byproducts. Validate purity via melting point analysis and elemental composition (CHNS) .

Q. Data Analysis & Validation

Q. How should researchers address discrepancies in melting points reported for this compound derivatives?

  • Methodological Answer : Variations may stem from polymorphism or residual solvents. Perform DSC (Differential Scanning Calorimetry) to identify polymorphic forms. Recrystallize derivatives from different solvents (e.g., ethanol vs. dichloromethane) and compare thermal profiles. Publish full crystallization conditions to aid reproducibility .

Q. What computational tools predict reactivity trends for this compound in nucleophilic aromatic substitution?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electron-deficient sites. Compare activation energies for Br vs. Cl substitution using transition-state modeling. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) .

Q. Synthesis & Scalability

Q. What scale-up challenges arise in synthesizing this compound, and how can they be addressed?

  • Methodological Answer : At scale, exothermic halogenation requires controlled cooling (jacketed reactors) to prevent runaway reactions. Optimize stoichiometry of brominating agents (e.g., PBr₃) to minimize waste. Pilot batches should test purification scalability, noting that distillation may degrade the product—prefer crystallization .

Properties

IUPAC Name

2-bromo-6-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTZSVLLPKTZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199395
Record name 2-Bromo-6-chloropyridine
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Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5140-72-7
Record name 2-Bromo-6-chloropyridine
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Record name 2-Bromo-6-chloropyridine
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Record name 2-Bromo-6-chloropyridine
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Record name 2-bromo-6-chloropyridine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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